ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate
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Description
Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Versatile Intermediate in Heterocycle Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. It is used in rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to produce diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, either directly or with one additional step (Honey et al., 2012).
Synthesis and Antimicrobial Applications
Microwave-assisted synthesis of novel compounds, including 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, has been achieved using a similar molecule. These compounds exhibit antifungal and antibacterial activities, indicating potential applications in antimicrobial treatments (Gomha & Riyadh, 2011).
Cancer Research
The compound 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, closely related to the query molecule, was used to synthesize derivatives that exhibit cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. This implies potential applications in cancer research and therapy (Šermukšnytė et al., 2022).
Characterization and Theoretical Studies
Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate and related compounds have been characterized both experimentally and theoretically. These studies include Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopic techniques, alongside Density Functional Theory (DFT) calculations (Sarac, 2020).
Synthesis of Novel Triazol Compounds
The synthesis of novel triazol compounds containing a thiophen ring demonstrates the versatility of these molecules in creating potential antifungal agents. This opens avenues in the development of new pharmaceuticals targeting fungal infections (Ünver et al., 2010).
Urease Inhibitors
Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, synthesized using a similar process, have shown potent inhibitory potential against the urease enzyme. This suggests possible applications in treating diseases related to urease activity (Nazir et al., 2018).
Properties
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-27-18(25)16(12(2)24)28-19-22-21-17(23(19)9-10-26-3)14-11-20-15-8-6-5-7-13(14)15/h5-8,11,16,20H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQRIQUQKXRSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.